
3-(3,5-Difluoroanilino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluoroanilino)benzoic acid is an organic compound with the molecular formula C13H9F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and an anilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoroanilino)benzoic acid typically involves the following steps:
Preparation of 3,5-Difluoroaniline: This can be achieved by reacting 2,4,5-trichloronitrobenzene with an alkali metal fluoride, followed by chlorination and reduction steps.
Coupling Reaction: The 3,5-difluoroaniline is then coupled with benzoic acid derivatives using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Difluoroanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-Difluoroanilino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluoroanilino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzoic acid: Similar structure but lacks the anilino group.
3,5-Difluoroaniline: Similar structure but lacks the benzoic acid moiety.
3,5-Dinitrobenzoic acid: Contains nitro groups instead of fluorine atoms.
Uniqueness
3-(3,5-Difluoroanilino)benzoic acid is unique due to the presence of both fluorine atoms and an anilino group, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
834911-74-9 |
|---|---|
Fórmula molecular |
C13H9F2NO2 |
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
3-(3,5-difluoroanilino)benzoic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-9-5-10(15)7-12(6-9)16-11-3-1-2-8(4-11)13(17)18/h1-7,16H,(H,17,18) |
Clave InChI |
NZERVRQYDCCWKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=CC(=CC(=C2)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


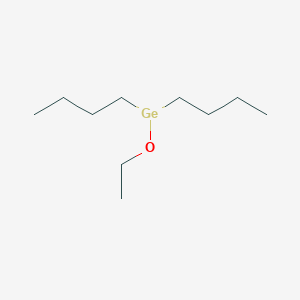

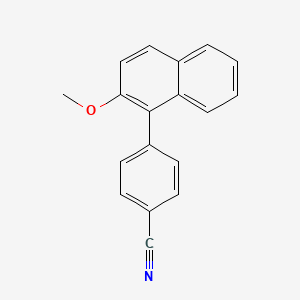
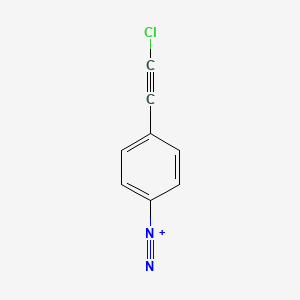
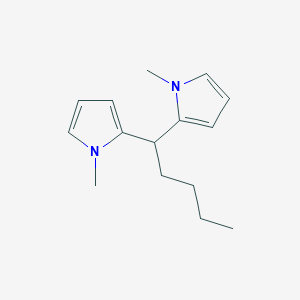
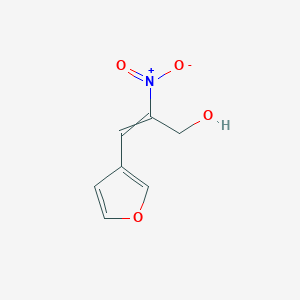
![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)

![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)


![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
